

Application Notes and Protocols for Methylamine Hydrobromide in Perovskite Solar Cell Fabrication

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Compound of Interest

Compound Name: *Methylamine hydrobromide*

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Introduction

Methylamine hydrobromide (MABr) has emerged as a critical component in the fabrication of high-performance and stable perovskite solar cells (PSCs). Its application ranges from being a primary precursor in methylammonium lead bromide (MAPbBr_3) perovskites to its use as a surface passivating agent for mixed-halide perovskite systems. This document provides detailed application notes and experimental protocols for the utilization of MABr in perovskite solar cell fabrication, summarizing key performance data and outlining methodologies for synthesis and device assembly.

Methylamine hydrobromide is frequently used to improve the quality of the perovskite film, which can lead to more stable solar cells.^[1] It serves to passivate defects, thereby reducing non-radiative recombination pathways and enhancing the overall device performance.^{[2][3]} Studies have shown that MABr treatment can significantly improve the open-circuit voltage (Voc) and power conversion efficiency (PCE) of PSCs. Furthermore, the incorporation of bromide through MABr can enhance the moisture stability of the perovskite films.^[4]

Quantitative Data Summary

The following tables summarize the performance of perovskite solar cells incorporating **methylamine hydrobromide**, as reported in various studies.

Table 1: Performance of MABr-Treated Perovskite Solar Cells

Perovskite Composition	MABr Treatment Type	Power Conversion Efficiency (PCE)	Open-Circuit Voltage (Voc)	Short-Circuit Current Density (Jsc)	Fill Factor (FF)	Reference
FA0.83Cs0.17Pb(I0.8Br0.2)3	Surface Passivation	18.6%	1.235 V	Not Specified	Not Specified	
CH ₃ NH ₃ PbBr ₃	Methylamin e Gas Post-Treatment	9.2%	1.54 V	Not Specified	Not Specified	[2][3]
CH ₃ NH ₃ PbBr ₃ (Semitransparent)	Methylamin e Gas Post-Treatment	7.6%	Not Specified	Not Specified	Not Specified	[2]
MAPbBr ₃	MABr:PbBr ₂ Molar Ratio 1:1	6.96%	1.33 V	6.55 mA·cm ⁻²	79.87%	[5]
MAPbBr ₃	Optimized Anti-Solvent Dripping	7.58%	1.30 V	7.32 mA·cm ⁻²	79.87%	[5]
CH ₃ NH ₃ PbBr ₃	Vapor-Assisted Deposition	8.7%	1.45 V	9.75 mA/cm ²	61.5%	[6]

Table 2: Stability of MABr-Treated Perovskite Solar Cells

Perovskite Composition	MABr Treatment	Stability Test Condition	Stability Results	Reference
FA0.83Cs0.17Pb (I0.8Br0.2)3	Surface Passivation	Ambient atmosphere (RH≈70%) for 300 hours	Maintained 50% of initial efficiency	
Reference Device (No MABr)	None	Ambient atmosphere (RH≈70%) for 100 hours	Maintained 30% of initial efficiency	

Experimental Protocols

Protocol 1: Synthesis of Methylamine Hydrobromide (MABr)

This protocol describes the synthesis of MABr from methylamine and hydrobromic acid.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- Methylamine solution (CH_3NH_2)
- Hydrobromic acid (HBr)
- Diethyl ether
- Ethanol
- Round bottom flask
- Magnetic stirrer
- Ice bath
- Rotary evaporator

Procedure:

- In a round bottom flask equipped with a magnetic stir bar, cool a solution of methylamine in ethanol to 0°C using an ice bath.
- Slowly add hydrobromic acid dropwise to the methylamine solution while stirring continuously. The reaction should be maintained at 0°C for approximately 2 hours.[8]
- After the reaction is complete, remove the flask from the ice bath.
- Evaporate the solvent using a rotary evaporator at 60°C for 45 minutes to obtain a white powder.[8]
- Wash the resulting white powder crystals three times with diethyl ether.[8]
- Dry the purified MABr powder overnight in a vacuum oven at 60°C.[8]
- Store the synthesized MABr in a desiccator in the dark at room temperature to minimize decomposition.[10]

Protocol 2: Fabrication of MAPbBr_3 Perovskite Solar Cells via One-Step Spin Coating

This protocol details the fabrication of a planar perovskite solar cell using a MAPbBr_3 precursor solution.

Materials:

- FTO-coated glass substrates
- Zinc powder and Hydrochloric acid (HCl) for etching
- Detergent, deionized water, acetone, isopropanol for cleaning
- Compact TiO_2 (c- TiO_2) precursor solution
- Methylammonium bromide (MABr)
- Lead (II) bromide (PbBr_2)

- N,N-Dimethylformamide (DMF)
- Dimethyl sulfoxide (DMSO)
- Chlorobenzene (CB) as anti-solvent
- Spiro-OMeTAD solution (hole transport layer)
- Gold or Silver (for top electrode)

Device Architecture: FTO / c-TiO₂ / MAPbBr₃ / Spiro-OMeTAD / Au

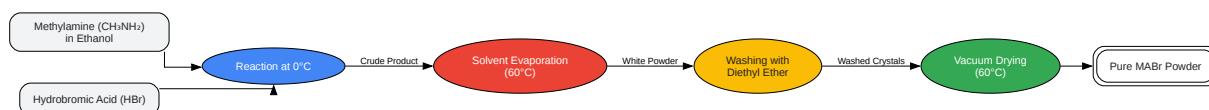
Procedure:

- Substrate Preparation:
 - Pattern the FTO-coated glass substrate using zinc powder and HCl.
 - Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, for 20 minutes each.
 - Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.
- Electron Transport Layer (ETL) Deposition:
 - Deposit a compact TiO₂ layer onto the FTO substrate via spin coating. A typical recipe is a multi-step spin program (e.g., 700 rpm for 8s, 1000 rpm for 10s, and 2000 rpm for 40s).[\[5\]](#)
 - Dry the substrates on a hotplate at 125°C for 5 minutes.
 - Anneal the substrates at 450°C for 60 minutes and allow them to cool to room temperature.[\[5\]](#)
- Perovskite Precursor Solution Preparation:
 - Prepare the MAPbBr₃ precursor solution by dissolving MABr and PbBr₂ in a molar ratio of 1:1 in a solvent mixture of DMF and DMSO (e.g., 4:1 v/v).[\[5\]](#) The solution should be stirred until the precursors are fully dissolved.

- Perovskite Film Deposition:
 - Transfer the substrates and precursor solution into a nitrogen-filled glovebox.
 - Deposit the MAPbBr_3 precursor solution onto the TiO_2 layer using a one-step spin-coating method (e.g., 4000 rpm for 30s).[5]
 - During the spin coating, drip an anti-solvent such as chlorobenzene (CB) onto the rotating substrate. The timing of the anti-solvent drip is crucial and should be optimized (e.g., after 7-10 seconds of spinning).[5][11]
 - Anneal the perovskite film on a hotplate at a specified temperature (e.g., 110°C for 5 minutes) to promote crystallization.[8]
- Hole Transport Layer (HTL) Deposition:
 - Prepare the Spiro-OMeTAD solution with additives (e.g., Li-TFSI, tBP).
 - Deposit the HTL onto the perovskite layer via spin coating (e.g., 4000 rpm for 30s).
- Top Electrode Deposition:
 - Complete the device by thermally evaporating a metal top electrode (e.g., 80 nm of gold or silver) under high vacuum.

Visualizations

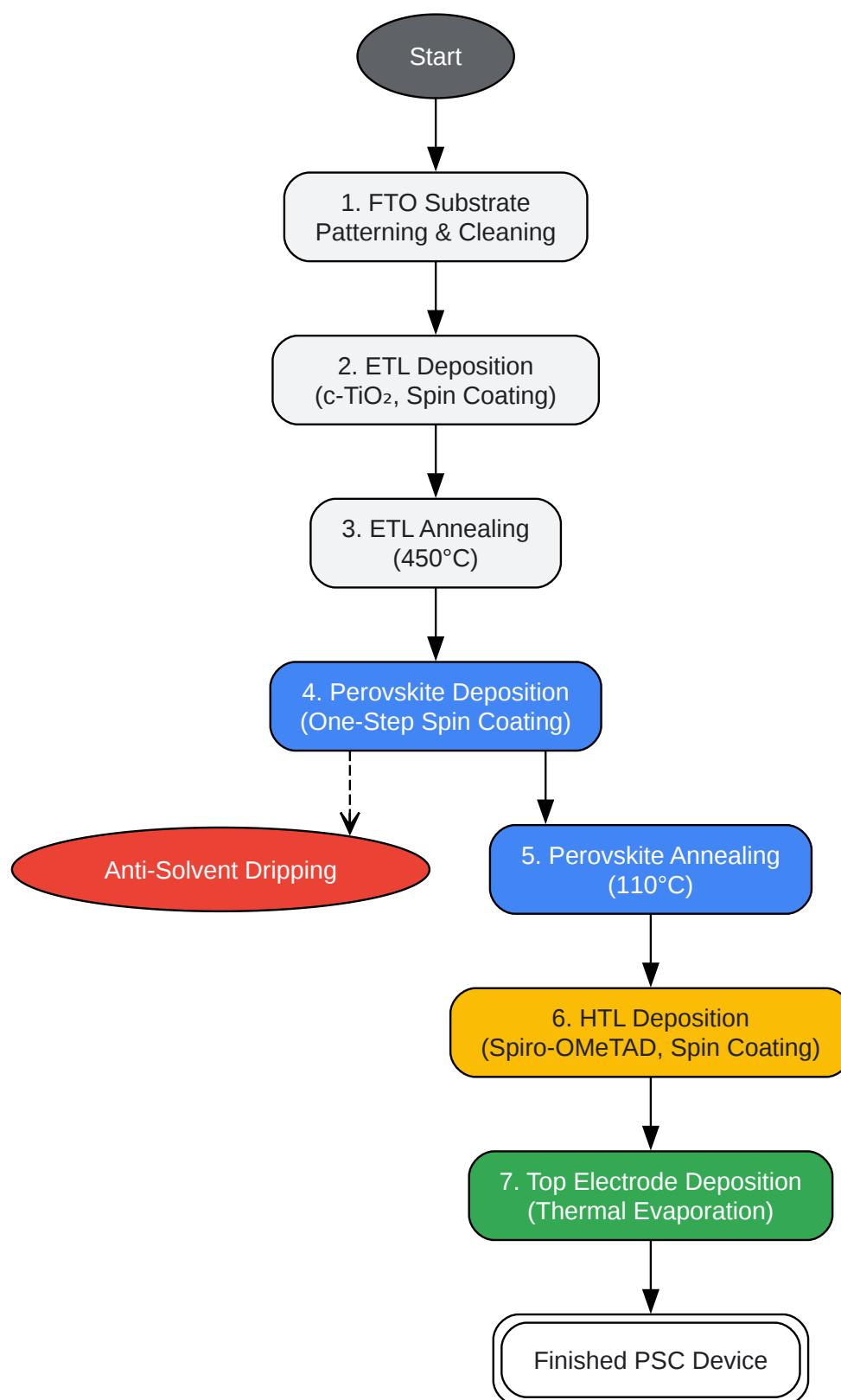
Diagram 1: Synthesis of Methylamine Hydrobromide



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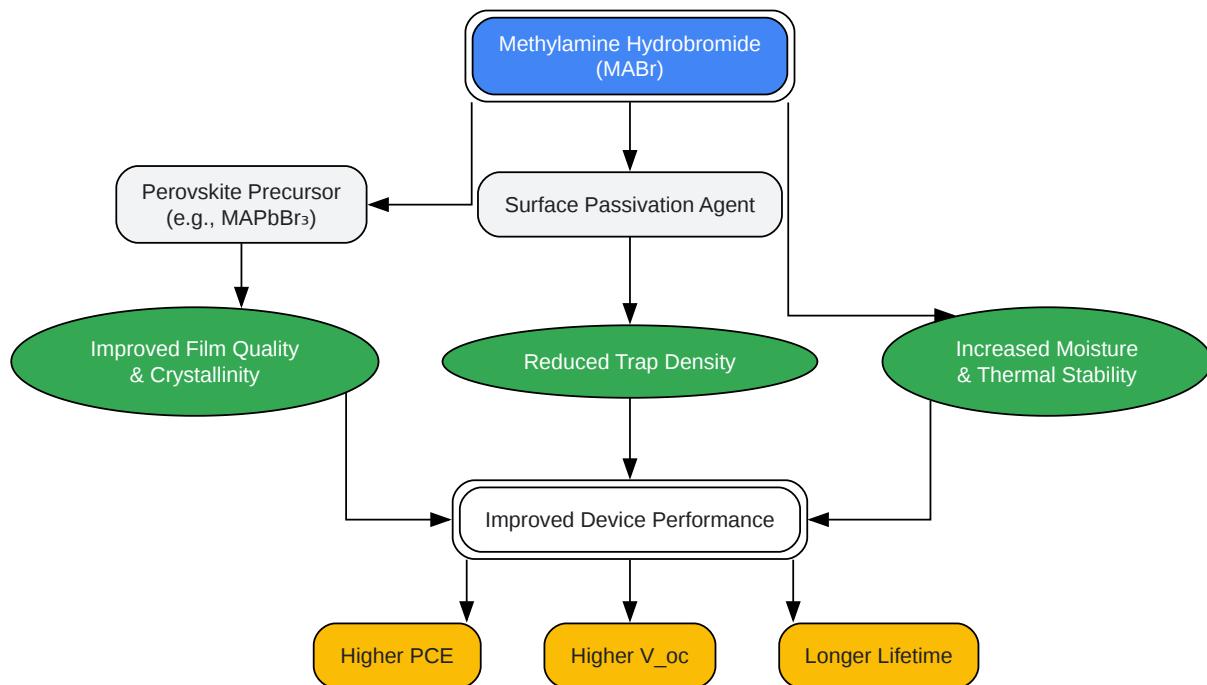
Caption: Workflow for the synthesis of **methylamine hydrobromide (MABr)**.

Diagram 2: Perovskite Solar Cell Fabrication Workflow (One-Step Spin Coating)

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Caption: Experimental workflow for fabricating a perovskite solar cell.

Diagram 3: Role of MABr in Perovskite Solar Cells



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Caption: The multifaceted role of MABr in enhancing PSC performance.

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